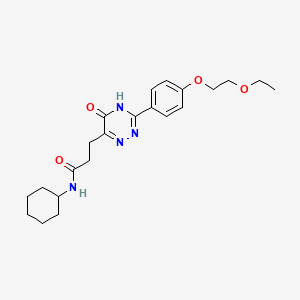

AV023

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30N4O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-cyclohexyl-3-[3-[4-(2-ethoxyethoxy)phenyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanamide |

InChI |

InChI=1S/C22H30N4O4/c1-2-29-14-15-30-18-10-8-16(9-11-18)21-24-22(28)19(25-26-21)12-13-20(27)23-17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,23,27)(H,24,26,28) |

InChI Key |

PRBZQYGBPDJGLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C2=NN=C(C(=O)N2)CCC(=O)NC3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ANKRD22 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is no publicly available information on a specific molecule designated "Ankrd22-IN-1". This technical guide provides a comprehensive overview of the mechanism of action of Ankyrin Repeat Domain 22 (ANKRD22) and the therapeutic potential of its inhibition, based on preclinical research with known inhibitors such as AV023 and Fostamatinib.

Executive Summary

Ankyrin Repeat Domain 22 (ANKRD22) is a mitochondrial membrane protein that has emerged as a key regulator in various cellular processes, including metabolic reprogramming, cell proliferation, and inflammation. Its dysregulation is implicated in the progression of several cancers, including colorectal, breast, and pancreatic cancer, as well as in gastric mucosal injury. Inhibition of ANKRD22 presents a promising therapeutic strategy. This document outlines the core mechanisms through which ANKRD22 functions and how its inhibition can modulate downstream signaling pathways to achieve therapeutic effects.

ANKRD22: A Multifaceted Protein

ANKRD22 is a 191-amino acid protein characterized by the presence of four ankyrin repeats, which are common protein-protein interaction motifs. Its function is highly context-dependent, acting as both an oncogene and a tumor suppressor in different cancer types.[1][2]

Key Functions of ANKRD22:

-

Metabolic Reprogramming: In colorectal cancer, ANKRD22 promotes aerobic glycolysis by interacting with pyruvate dehydrogenase kinase 1 (PDK1) and components of the ATP synthase complex.[3][4] It also cooperates with the lipid transporter E-Syt1 to facilitate lipid transport into mitochondria.[4]

-

Wnt/β-catenin Pathway Activation: In breast cancer, ANKRD22 enhances cell malignancy by upregulating Nucleolar and Spindle Associated Protein 1 (NuSAP1), leading to the activation of the Wnt/β-catenin signaling pathway.[5]

-

Inflammatory Response: ANKRD22 is upregulated in activated macrophages and plays a role in the inflammatory response.[6][7] Its inhibition can reduce the secretion of pro-inflammatory cytokines.

-

Cell Proliferation and Invasion: ANKRD22 has been shown to promote proliferation, invasion, and epithelial-mesenchymal transition (EMT) in breast cancer cells.[5]

-

Regulation of Intracellular Calcium: ANKRD22 acts as a regulator of mitochondrial Ca2+ levels.[8]

Mechanism of Action of ANKRD22 Inhibition

The therapeutic potential of targeting ANKRD22 lies in the modulation of these key cellular functions. Two compounds, this compound and Fostamatinib, have been identified as inhibitors of ANKRD22.

This compound: A Direct Inhibitor of ANKRD22

This compound is a potent inhibitor of ANKRD22.[5] Its mechanism of action appears to be centered on the restoration of normal cellular signaling that is disrupted by ANKRD22 overexpression.

-

Wnt Pathway Modulation: In the context of gastric mucosal injury, inhibition of ANKRD22 by this compound indirectly activates the canonical Wnt pathway, promoting the expansion of gastrointestinal mucosal epithelial stem cells and aiding in tissue repair.[5]

-

Reduction of Intracellular Calcium: this compound has been shown to reduce intracellular Ca2+ levels in cells overexpressing ANKRD22.[3]

Fostamatinib: A Potential Indirect Inhibitor

Fostamatinib is a spleen tyrosine kinase (SYK) inhibitor that has been investigated for its potential to inhibit ANKRD22.[9][10] While its primary target is SYK, molecular docking studies suggest a strong binding affinity to ANKRD22.[9]

-

Suppression of Tumor Growth: In pancreatic cancer models, Fostamatinib is proposed to suppress tumor growth by inhibiting ANKRD22.[9]

-

Modulation of Cancer-Related Pathways: Fostamatinib may regulate the JAK/STAT, PI3K/AKT, and MAPK/ERK signaling pathways, which are often dysregulated in cancer.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on ANKRD22 and its inhibitors.

| Compound | Target | Binding Affinity (ΔG) | Cell Line | Effect | Reference |

| Fostamatinib | ANKRD22 | -7.0 kcal/mol (in silico) | Pancreatic Cancer | Inhibition of PC growth | [9] |

| This compound | ANKRD22 | Not Reported | SGC7901 | Reduced intracellular Ca2+ levels | [3] |

| Experiment | Cell Line | Condition | Observation | Fold Change/p-value | Reference |

| ANKRD22 Knockdown | MDA-MB-415 | Breast Cancer | Inhibition of NuSAP1 expression | p < 0.05 | [5] |

| ANKRD22 Knockdown | MDA-MB-415 | Breast Cancer | Decreased nuclear β-catenin | Not specified | [5] |

| This compound Treatment | SGC7901 | Gastric Cancer | Increased Wnt transcriptional activity | p < 0.05 | [3] |

Experimental Protocols

Western Blot Analysis

Objective: To determine the protein expression levels of ANKRD22, NuSAP1, and components of the Wnt/β-catenin pathway.

Methodology:

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10-12% gel.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies (e.g., anti-ANKRD22, anti-NuSAP1, anti-β-catenin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of ANKRD22 and target genes.

Methodology:

-

Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's instructions.

-

cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.

-

The thermal cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Cell Proliferation Assay (BrdU Assay)

Objective: To assess the effect of ANKRD22 knockdown or inhibition on cell proliferation.

Methodology:

-

Cells are seeded in 96-well plates at a density of 5 x 103 cells/well.

-

After 24 hours, cells are treated with the inhibitor or transfected with siRNA against ANKRD22.

-

Following the desired incubation period, 10 µM BrdU is added to each well and incubated for 2-4 hours.

-

The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to HRP, followed by the addition of a substrate.

-

The absorbance is measured at 450 nm using a microplate reader.

Signaling Pathways and Visualizations

ANKRD22-Mediated Activation of the Wnt/β-catenin Pathway in Breast Cancer

In breast cancer, ANKRD22 promotes malignancy by upregulating NuSAP1, which in turn activates the Wnt/β-catenin signaling pathway. This leads to the nuclear translocation of β-catenin and the transcription of target genes involved in cell proliferation and invasion.

Caption: ANKRD22 activates Wnt/β-catenin signaling via NuSAP1.

ANKRD22 in Metabolic Reprogramming of Colorectal Cancer

ANKRD22, induced by the tumor microenvironment (TME), promotes metabolic reprogramming in colorectal cancer cells. It interacts with PDK1 to enhance glycolysis and with E-Syt1 to increase lipid transport to the mitochondria.

Caption: ANKRD22 promotes metabolic reprogramming in colorectal cancer.

Experimental Workflow for Assessing ANKRD22 Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of an ANKRD22 inhibitor in a cancer cell line.

Caption: Workflow for evaluating an ANKRD22 inhibitor.

Conclusion and Future Directions

ANKRD22 is a critical node in several signaling pathways that are central to cancer progression and other diseases. The preclinical data on ANKRD22 inhibitors, although still in early stages, are promising. Future research should focus on:

-

The discovery and development of more potent and specific ANKRD22 inhibitors.

-

In vivo studies to validate the efficacy and safety of ANKRD22 inhibition in animal models.

-

A deeper investigation into the role of ANKRD22 in other diseases to broaden the therapeutic applications of its inhibitors.

The continued exploration of ANKRD22 as a therapeutic target holds significant promise for the development of novel treatments for a range of diseases.

References

- 1. invivochem.net [invivochem.net]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gene - ANKRD22 [maayanlab.cloud]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ANKRD22 is a novel therapeutic target for gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajmc.com [ajmc.com]

ANKRD22-IN-1: A Technical Whitepaper on its Discovery and Synthesis as a Novel ANKRD22 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankyrin Repeat Domain 22 (ANKRD22) is an emerging therapeutic target implicated in a variety of diseases, most notably cancer. This technical guide provides a comprehensive overview of the discovery and synthesis of ANKRD22 inhibitors, with a focus on the novel compound Ankrd22-IN-1. Due to the proprietary nature of Ankrd22-IN-1, with detailed information contained within patent CN111205231B, this document also leverages public-domain information on other potential ANKRD22 inhibitors, such as Fostamatinib, to illustrate the discovery and characterization process. This guide includes a summary of available quantitative data, detailed experimental protocols for key in silico methodologies, and visualizations of relevant signaling pathways to provide a thorough resource for researchers in the field.

Introduction to ANKRD22 as a Therapeutic Target

Ankyrin Repeat Domain 22 (ANKRD22) is a protein that has been shown to play a significant role in various cellular processes, and its dysregulation is associated with several pathologies, particularly cancer. In non-small cell lung cancer, elevated ANKRD22 has been found to promote tumor progression by increasing cell proliferation through the transcriptional upregulation of E2F1.[1] Conversely, in prostate cancer, higher expression of ANKRD22 is linked to less aggressive disease and longer disease-free survival, suggesting a context-dependent, tumor-suppressive role.[1] The protein is also involved in immune signaling and cellular reprogramming.[1] In breast cancer, ANKRD22 facilitates malignant behavior by modulating Nucleolar and Spindle-Associated Protein 1 (NuSAP1) and activating the Wnt/β-catenin pathway.[2][3][4] Given its multifaceted and context-dependent roles, targeted inhibition of ANKRD22 presents a promising therapeutic strategy.

Discovery of ANKRD22 Inhibitors

The development of small molecule inhibitors targeting ANKRD22 is an active area of research. The discovery process for such inhibitors typically involves a combination of computational and experimental approaches.

Ankrd22-IN-1: A Novel Inhibitor

Ankrd22-IN-1 has been identified as a potent inhibitor of ANKRD22. Information regarding this compound is primarily available through chemical suppliers and is linked to the patent CN111205231B, titled "Lead compounds as ankrd22 inhibitors and their applications." While the detailed discovery, synthesis, and quantitative biological data for Ankrd22-IN-1 are contained within this patent and are not publicly available in English, it is understood that this inhibitor plays a role in promoting the expansion of gastrointestinal mucosal epithelial stem cells through the indirect activation of the Wnt signaling pathway.

Fostamatinib: An In Silico Identified Potential Inhibitor

As a case study in the discovery of ANKRD22 inhibitors, the identification of Fostamatinib through in silico methods provides valuable insight into the process. Fostamatinib was identified as a potential inhibitor of ANKRD22 using molecular docking and molecular dynamics simulations.[5] These computational techniques predicted a strong binding affinity between Fostamatinib and ANKRD22.[5]

Quantitative Data

Due to the proprietary nature of the data for Ankrd22-IN-1, this section presents the publicly available in silico binding data for Fostamatinib as an example of quantitative analysis for an ANKRD22 inhibitor.

| Compound | Method | Binding Affinity (ΔG) | Reference |

| Fostamatinib | Molecular Docking | -7.0 kcal/mol | [5] |

| Fostamatinib | Molecular Dynamics | -38.66 ± 6.09 kcal/mol | [5] |

Experimental Protocols

The following are detailed methodologies for key in silico experiments utilized in the discovery and characterization of potential ANKRD22 inhibitors like Fostamatinib.

Molecular Docking

Objective: To predict the binding mode and affinity of a small molecule inhibitor to the ANKRD22 protein.

Methodology:

-

Protein and Ligand Preparation:

-

The three-dimensional structure of the ANKRD22 protein is obtained. In the absence of a crystal structure, a predicted structure from a tool like AlphaFold can be utilized.[5]

-

The protein structure is prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges using software such as AutoDockTools.

-

The 3D structure of the ligand (e.g., Fostamatinib) is obtained from a chemical database or drawn using a molecular editor. The ligand is also prepared by assigning charges and defining rotatable bonds.

-

-

Grid Box Generation:

-

A grid box is defined around the putative binding site of ANKRD22. This box defines the search space for the docking algorithm.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box and to calculate the binding energy for different poses.

-

The algorithm typically employs a scoring function to rank the different binding poses, with lower scores indicating more favorable binding.

-

-

Analysis of Results:

-

The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The binding affinity (ΔG) is reported in kcal/mol.

-

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess the stability of the predicted binding mode.

Methodology:

-

System Setup:

-

The top-ranked docked complex from the molecular docking simulation is used as the starting structure.

-

The complex is placed in a simulation box filled with a solvent model (e.g., TIP3P water) and ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological conditions.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to allow the solvent and ions to relax around the protein-ligand complex.

-

-

Production Run:

-

A long-timescale simulation (e.g., 100-200 nanoseconds) is performed to collect data on the trajectory of the atoms in the system.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the protein-ligand complex by calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing intermolecular interactions over time.

-

The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

-

ANKRD22 Signaling Pathways

ANKRD22 is known to be involved in several key signaling pathways, including the Wnt/β-catenin and E2F1-mediated pathways.

ANKRD22 in the Wnt/β-catenin Signaling Pathway

In breast cancer, ANKRD22 has been shown to enhance cell malignancy by activating the Wnt/β-catenin pathway through the modulation of NuSAP1 expression.[2][3][4] ANKRD22 upregulates NuSAP1, which in turn leads to the activation of Wnt/β-catenin signaling.[2][3][4] This activation results in the translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and invasion.[2]

Caption: ANKRD22 activates the Wnt/β-catenin pathway via NuSAP1.

ANKRD22 and the E2F1 Transcription Factor

ANKRD22 has been identified as a transcriptional regulator of E2F1, a transcription factor that plays a crucial role in cell cycle progression. In non-small cell lung cancer and glioma, ANKRD22 upregulates the expression of E2F1, leading to enhanced cell proliferation and tumor growth.[6][7] In glioma, this is further mediated by the upregulation of Maternal Embryonic Leucine Zipper Kinase (MELK).[7]

Caption: ANKRD22 promotes cell cycle progression via E2F1.

Conclusion

ANKRD22 represents a significant and promising target for therapeutic intervention in a range of diseases, particularly cancer. The discovery of inhibitors such as Ankrd22-IN-1 underscores the potential of targeting this protein. While specific details regarding the synthesis and biological activity of Ankrd22-IN-1 remain proprietary, the application of in silico methods, as demonstrated with the potential inhibitor Fostamatinib, provides a robust framework for the continued discovery and development of novel ANKRD22 inhibitors. The elucidation of ANKRD22's role in key signaling pathways, such as the Wnt/β-catenin and E2F1 pathways, further informs the rational design of next-generation therapeutics. Continued research into ANKRD22 and its inhibitors is crucial for translating these promising findings into clinical applications.

References

- 1. Gene - ANKRD22 [maayanlab.cloud]

- 2. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANKRD22 ankyrin repeat domain 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Understanding the Function of ANKRD22 Inhibition: A Technical Guide

To the esteemed researchers, scientists, and drug development professionals,

This document provides a comprehensive technical overview of the function and therapeutic potential of inhibiting Ankyrin Repeat Domain 22 (ANKRD22), a protein implicated in a variety of cellular processes and disease states. While the specific designation "Ankrd22-IN-1" does not correspond to a formally identified inhibitor in the current scientific literature, this guide will focus on the functional consequences of ANKRD22 inhibition, drawing upon data from studies involving ANKRD22 knockdown and known inhibitory compounds.

ANKRD22 is a mitochondrial membrane protein that has been shown to play a significant, albeit context-dependent, role in cancer progression, metabolic reprogramming, and immune responses.[1][2] Its function can be oncogenic or tumor-suppressive depending on the tissue type.[3][4] This dual role underscores the importance of understanding the specific cellular pathways affected by ANKRD22 in different pathological conditions to effectively target it therapeutically.

Core Functions of ANKRD22 and the Rationale for Inhibition

ANKRD22's primary functions revolve around metabolic regulation and cell signaling. In colorectal cancer, it promotes aerobic glycolysis, a hallmark of cancer metabolism, by interacting with pyruvate dehydrogenase kinase isoform 1 (PDK1) and components of the ATP synthase complex.[1] In breast cancer, it enhances malignancy by activating the Wnt/β-catenin pathway through the modulation of NuSAP1 expression.[5] Conversely, in prostate cancer, higher levels of ANKRD22 are associated with a better prognosis, suggesting a tumor-suppressive role in that context.[4]

The rationale for inhibiting ANKRD22 stems from its role in promoting proliferation, invasion, and metabolic reprogramming in several cancer types, including pancreatic, colorectal, breast, and non-small cell lung cancer.[1][2][3][5] By inhibiting ANKRD22, the aim is to disrupt these oncogenic processes and restore normal cellular function.

Quantitative Data on ANKRD22 Inhibition

The following table summarizes key quantitative data related to the inhibition of ANKRD22 and its effects.

| Compound/Method | Target Cell Line | Assay Type | Result | Citation |

| Fostamatinib | Pancreatic Cancer (in silico) | Molecular Docking | Binding Affinity (ΔG) = -7.0 kcal/mol | [3] |

| Fostamatinib | Pancreatic Cancer (in silico) | Molecular Dynamics | Binding Affinity (ΔGbind) = -38.66 ± 6.09 kcal/mol | [3] |

| AV023 | SGC7901 (Gastric Cancer) | qRT-PCR | Dose-dependent reduction of LGR5 expression | [6] |

| ANKRD22 Knockdown | HT-29 (Colorectal Cancer) | Extracellular Flux Analysis | Decreased Extracellular Acidification Rate (ECAR) | [1] |

| ANKRD22 Knockdown | MDA-MB-415 (Breast Cancer) | BrdU Assay | Inhibition of cell proliferation | [5] |

| ANKRD22 Knockdown | MDA-MB-415 (Breast Cancer) | Transwell Assay | Inhibition of cell invasion | [5] |

Key Signaling Pathways Modulated by ANKRD22 Inhibition

Inhibition of ANKRD22 has been shown to impact several critical signaling pathways. The following diagrams illustrate these pathways and the putative points of intervention by an ANKRD22 inhibitor.

Figure 1: Proposed mechanism of ANKRD22 inhibition in the Wnt/β-catenin pathway in breast cancer.[5]

Figure 2: Role of ANKRD22 in metabolic reprogramming in colorectal cancer and the effect of its inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to assess the function of ANKRD22 and the effects of its inhibition.

-

Cell Culture: Human breast cancer cells (e.g., MDA-MB-415) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

shRNA Transfection: Lentiviral particles containing short hairpin RNA (shRNA) targeting ANKRD22 or a non-targeting control are transduced into the cells according to the manufacturer's protocol.

-

Selection: Transduced cells are selected using puromycin (or another appropriate selection marker) to establish stable knockdown cell lines.

-

Verification: The efficiency of ANKRD22 knockdown is confirmed by Western blot and quantitative real-time PCR (qRT-PCR) analysis.[5]

-

Cell Seeding: ANKRD22 knockdown and control cells are seeded in 96-well plates at a density of 5x10^3 cells per well.

-

BrdU Labeling: After 24 hours, 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well, and the cells are incubated for an additional 2-4 hours.

-

Fixation and Detection: The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) followed by the addition of a substrate.

-

Quantification: The absorbance is measured using a microplate reader to quantify cell proliferation.[5]

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel.

-

Cell Seeding: ANKRD22 knockdown and control cells (1x10^5) in serum-free medium are seeded into the upper chamber. The lower chamber is filled with a medium containing 10% FBS as a chemoattractant.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted under a microscope.[5]

-

Cell Seeding: Colorectal cancer cells (e.g., HT-29) with ANKRD22 knockdown or overexpression are seeded in a Seahorse XF cell culture microplate.

-

Assay Medium: The culture medium is replaced with a serum-free, low-buffered assay medium.

-

Instrument Setup: The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in real-time.

-

Data Analysis: The changes in ECAR and OCR upon the addition of metabolic inhibitors (e.g., glucose, oligomycin, 2-DG) are analyzed to determine the rates of glycolysis and mitochondrial respiration.[1]

Experimental Workflow for Inhibitor Screening and Validation

The following diagram outlines a logical workflow for the identification and validation of novel ANKRD22 inhibitors.

References

- 1. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]

- 2. Gene - ANKRD22 [maayanlab.cloud]

- 3. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANKRD22 is involved in the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Investigation of Small-Molecule Interactions with Ankyrin Repeat Domain 22 (ANKRD22)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, there is no publicly available information on a specific inhibitor designated "Ankrd22-IN-1". This guide will therefore focus on the broader topic of investigating small-molecule interactions with the ANKRD22 protein, using publicly available data on potential inhibitors, such as fostamatinib, as illustrative examples. The methodologies and principles described herein are applicable to the study of any potential small-molecule inhibitor of ANKRD22.

Executive Summary

Ankyrin Repeat Domain 22 (ANKRD22) is a multifaceted protein implicated in a variety of cellular processes and diseases, including cancer, immune signaling, and metabolic reprogramming.[1][2] Its diverse roles make it an attractive therapeutic target. This technical guide provides a comprehensive overview of the current understanding of ANKRD22 and outlines detailed methodologies for investigating its interaction with small-molecule inhibitors. The guide summarizes the known functions of ANKRD22, its signaling pathways, and presents a structured approach to identifying and characterizing potential inhibitors, using the in silico analysis of fostamatinib as a case study. Detailed experimental protocols and data presentation formats are provided to aid researchers in this field.

Introduction to ANKRD22

ANKRD22 is a protein characterized by the presence of four ankyrin repeats, which are common structural motifs involved in protein-protein interactions.[2][3] It is a newly identified mitochondrial membrane protein that is also found in other cellular compartments, including lipid droplets.[4][5][6] The expression and function of ANKRD22 are highly context-dependent, with the protein exhibiting both oncogenic and tumor-suppressive roles in different cancers.[1][2]

Cellular Functions and Localization

ANKRD22 is an N-myristoylated protein that can adopt a hairpin-like monotopic membrane topology and is sorted to lipid droplets.[1][6] It has also been identified as a mitochondrial protein.[2][4] Its subcellular localization appears to be crucial for its function. For instance, in colorectal cancer, ANKRD22 is a mitochondrial membrane protein that is upregulated in cancer-initiating cells and promotes metabolic reprogramming by interacting with proteins involved in glucose and ATP metabolism.[2][4] In other contexts, it has been localized to the cytoplasm and nucleus of prostate cancer cells.[3]

Role in Disease and Signaling Pathways

ANKRD22 has been implicated in a range of diseases, with a predominant focus on its role in cancer. Its expression is altered in various cancers, including non-small cell lung cancer, breast cancer, colorectal cancer, prostate cancer, and glioma.[1][7][8][9][10]

Several signaling pathways are influenced by ANKRD22:

-

Wnt/β-catenin Pathway: In breast cancer, ANKRD22 facilitates malignant behavior by modulating NuSAP1 and activating the Wnt/β-catenin pathway.[1][8]

-

E2F1-mediated Transcription: In non-small cell lung cancer and glioma, ANKRD22 promotes tumor progression by enhancing cell proliferation through the transcriptional upregulation of E2F1.[1][9]

-

Metabolic Reprogramming: In colorectal cancer, ANKRD22 interacts with pyruvate dehydrogenase kinase isoform 1 (PDK1) and subunits of ATP synthase, promoting glycolysis.[2][4]

-

Immune Signaling: ANKRD22 is upregulated in interferon-γ–treated macrophages and is implicated in the orchestration of immune responses.[1] It can also promote M1 macrophage polarization.[11]

Investigating Small-Molecule Inhibitors of ANKRD22

The development of small-molecule inhibitors targeting ANKRD22 holds therapeutic promise. The following sections detail the approaches to identify and characterize such molecules, using fostamatinib as a computational example.

In Silico Screening and Molecular Docking

Virtual screening of small-molecule libraries is a common starting point for identifying potential inhibitors. This approach was used to identify fostamatinib as a potential binder of ANKRD22.[7]

Table 1: In Silico Binding Affinity of Fostamatinib with ANKRD22

| Compound | Docking Score (ΔG, kcal/mol) | Binding Affinity (ΔGbind, kcal/mol) | Reference |

| Fostamatinib | -7.0 | -38.66 ± 6.09 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to validate and characterize the interaction between a small molecule and ANKRD22.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between ANKRD22 and its binding partners in a cellular context.

-

Objective: To confirm the interaction between ANKRD22 and a target protein (e.g., PDK1) in cells.

-

Methodology:

-

Transfect cells (e.g., RKO cells) with a plasmid expressing a tagged version of ANKRD22 (e.g., Halo-ANKRD22).

-

Lyse the cells to release proteins.

-

Incubate the cell lysate with an antibody against the tag (e.g., anti-Halo antibody) or the protein of interest.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

Elute the proteins from the beads.

-

Analyze the eluate by Western blotting using antibodies against both ANKRD22 and the putative interacting protein.

-

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to quantify the binding affinity and kinetics of a small molecule to a protein.

-

Objective: To determine the binding constant (Kd) of a small molecule to purified ANKRD22 protein.

-

Methodology:

-

Immobilize purified recombinant ANKRD22 protein on a sensor chip.

-

Flow a series of concentrations of the small-molecule inhibitor over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

-

Fit the resulting sensorgrams to a binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Methodology:

-

Place a solution of purified ANKRD22 protein in the sample cell of the calorimeter.

-

Fill the injection syringe with a solution of the small-molecule inhibitor.

-

Inject small aliquots of the inhibitor into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat signals and plot them against the molar ratio of the inhibitor to the protein.

-

Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a small molecule with its target protein in a cellular environment.

-

Objective: To confirm that the small-molecule inhibitor binds to ANKRD22 in intact cells.

-

Methodology:

-

Treat cells with the small-molecule inhibitor or a vehicle control.

-

Heat the cell lysates or intact cells to a range of temperatures.

-

Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble ANKRD22 at each temperature by Western blotting.

-

Binding of the inhibitor is expected to stabilize ANKRD22, leading to a higher melting temperature.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ANKRD22.

Caption: ANKRD22 Signaling Pathways in Cancer.

Caption: Co-Immunoprecipitation Experimental Workflow.

Caption: Surface Plasmon Resonance Experimental Workflow.

Conclusion

ANKRD22 is a promising therapeutic target due to its involvement in multiple disease-relevant pathways. While the specific inhibitor "Ankrd22-IN-1" is not documented, the principles and methodologies outlined in this guide provide a robust framework for the identification and characterization of novel small-molecule inhibitors of ANKRD22. The use of in silico methods followed by rigorous biophysical and cellular validation is crucial for the successful development of potent and selective ANKRD22-targeted therapies. This guide serves as a valuable resource for researchers dedicated to advancing our understanding of ANKRD22 and translating this knowledge into novel therapeutic interventions.

References

- 1. Gene - ANKRD22 [maayanlab.cloud]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]

- 5. ANKRD22 ankyrin repeat domain 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. ANKRD22 is an N-myristoylated hairpin-like monotopic membrane protein specifically localized to lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ANKRD22 is involved in the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANKRD22 aggravates sepsis-induced ARDS and promotes pulmonary M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Role of ANKRD22 in Metabolic Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin Repeat Domain 22 (ANKRD22) is a novel mitochondrial protein that has been identified as a significant player in the metabolic reprogramming of cancer cells, particularly in the context of the tumor microenvironment (TME).[1][2] While information on a specific inhibitor designated "Ankrd22-IN-1" is not publicly available, this guide provides a comprehensive overview of the core functions of its target, ANKRD22, in metabolic reprogramming, drawing from key research findings. This document will be a valuable resource for researchers and drug development professionals interested in targeting metabolic pathways in cancer.

Core Function of ANKRD22 in Metabolic Reprogramming

ANKRD22 is a nucleus-encoded mitochondrial membrane protein that is upregulated in colorectal cancer-initiating cells (CCICs).[1][2][3] Its expression is induced by stimuli from the tumor microenvironment (TME), which in turn promotes a significant shift in cellular metabolism.[1][2] This metabolic reprogramming is characterized by an increase in glycolysis and alterations in mitochondrial function, meeting the metabolic demands of cancer-initiating cells.[1][2]

The primary role of ANKRD22 in this process is to facilitate a switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon famously known as the Warburg effect.[4] This is achieved through its interaction with key metabolic enzymes and its influence on mitochondrial lipid metabolism.[1][5]

Signaling Pathways and Molecular Interactions

The induction and function of ANKRD22 are governed by specific signaling pathways and protein-protein interactions.

1. Induction of ANKRD22 Expression:

The expression of ANKRD22 is induced by the p38/MAX pathway, which is activated by various stimuli from the tumor microenvironment.[1][2][3] The transcription factor MAX plays a crucial role in promoting the transcription of the ANKRD22 gene.[1][2][3]

Caption: ANKRD22 Expression Pathway.

2. Interaction with Metabolic Enzymes:

ANKRD22 directly interacts with key proteins involved in glucose metabolism and ATP synthesis. Mass spectrometry and co-immunoprecipitation have confirmed its interaction with:

-

Pyruvate Dehydrogenase Kinase Isoform 1 (PDK1): A key "gatekeeper" of glycolysis that inhibits the entry of pyruvate into the TCA cycle.[1][4]

-

Multiple subunits of ATP synthase: The enzyme complex responsible for ATP production through oxidative phosphorylation.[1]

These interactions lead to a decrease in the ATP/ADP ratio and an increase in the AMP/ATP ratio, promoting a glycolytic phenotype.[1][2][3]

3. Role in Lipid Metabolism:

In colorectal cancer-initiating cells, ANKRD22 collaborates with the lipid transport protein Extended Synaptotagmin-1 (E-Syt1).[1][5] This cooperation facilitates the transport of excess lipids into the mitochondria.[1][5] This process, coupled with a reduction in the number of mitochondria in a manner independent of autophagy, helps meet the specific metabolic needs of these cancer-initiating cells.[1][3]

Caption: ANKRD22 Metabolic Interactions.

Quantitative Data on ANKRD22 Function

The following table summarizes key quantitative findings from studies on ANKRD22's role in metabolic reprogramming.

| Parameter | Cell Line/Model | Condition | Observation | Reference |

| Gene Expression | Colorectal Cancer Cells | Compared to normal epithelial counterparts | Significantly elevated expression | [2] |

| Metabolic Flux | ANKRD22-overexpressing RKO cells | Extracellular Flux Analysis | Increased Extracellular Acidification Rate (ECAR) | [2][4] |

| Metabolic Flux | ANKRD22-knockdown HT-29 cells | Extracellular Flux Analysis | Decreased Extracellular Acidification Rate (ECAR) | [2][4] |

| ATP/ADP Ratio | ANKRD22-overexpressing cells | --- | Decrease in ATP/ADP ratio | [1][2][3] |

| AMP/ATP Ratio | ANKRD22-overexpressing cells | --- | Increase in AMP/ATP ratio | [1][2][3] |

| Lipid Abundance | ANKRD22-overexpressing RKO cell mitochondria | Lipidomic Analysis | Over 100-fold increase in certain lipid species | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to elucidate the function of ANKRD22.

1. Extracellular Flux Analysis:

-

Objective: To measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) as indicators of glycolysis and mitochondrial respiration, respectively.

-

Methodology:

-

Cells (e.g., ANKRD22-overexpressing RKO cells and control cells) are seeded into specialized microplates.

-

After adherence, the culture medium is replaced with a low-buffered Seahorse XF assay medium.

-

The microplate is placed in an extracellular flux analyzer (e.g., Seahorse XF).

-

Baseline ECAR and OCR are measured.

-

A series of metabolic inhibitors (e.g., glucose, oligomycin, 2-DG) are sequentially injected to determine key parameters of glycolysis and mitochondrial respiration.

-

Data is analyzed to compare glycolysis levels and ATP production between different cell groups.[2][4]

-

2. 13C-based Metabolic Flux Analysis:

-

Objective: To trace the fate of glucose carbons and quantify the flux through metabolic pathways.

-

Methodology:

-

Cells are cultured in a medium containing 13C6-glucose.

-

After a defined labeling period, metabolites are extracted from the cells.

-

The isotopic labeling patterns of key metabolites (e.g., lactate, TCA cycle intermediates) are analyzed by mass spectrometry.

-

This data is used to calculate the relative flux through glycolysis and other interconnected pathways.[2]

-

3. Co-immunoprecipitation (Co-IP) and Mass Spectrometry:

-

Objective: To identify proteins that interact with ANKRD22.

-

Methodology:

-

RKO cells are engineered to stably express a tagged version of ANKRD22 (e.g., Halo-ANKRD22).

-

Cell lysates are prepared and incubated with an antibody against the tag (or ANKRD22).

-

The antibody-protein complexes are captured using protein A/G beads.

-

After washing to remove non-specific binders, the bound proteins are eluted.

-

The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

-

Western blotting is used to confirm the interaction with specific candidate proteins like PDK1.[4]

-

4. Lipidomics Analysis:

-

Objective: To analyze the changes in the lipid profile of mitochondria upon ANKRD22 overexpression.

-

Methodology:

-

Mitochondria are isolated from ANKRD22-overexpressing and control cells.

-

Lipids are extracted from the isolated mitochondria.

-

The lipid extracts are analyzed by high-resolution mass spectrometry to identify and quantify different lipid species.

-

The relative abundance of lipids between the two groups is compared to identify significant changes.[2][3]

-

Caption: Key Experimental Workflow.

Implications for Drug Development

The pivotal role of ANKRD22 in promoting a cancer-initiating cell phenotype through metabolic reprogramming makes it a compelling therapeutic target.[1][2] The development of small molecule inhibitors, such as the hypothetical "Ankrd22-IN-1," could offer a novel strategy to disrupt the metabolic adaptability of tumors. Such an inhibitor could potentially:

-

Reverse the glycolytic switch and force cancer cells back towards oxidative phosphorylation, a less favorable metabolic state for rapid proliferation.

-

Disrupt the interaction of ANKRD22 with PDK1 and E-Syt1, thereby interfering with both glucose and lipid metabolism in cancer cells.

-

Sensitize cancer cells to other therapies by creating metabolic stress.

Future research should focus on the structural biology of ANKRD22 to enable structure-based drug design and the development of high-throughput screens to identify potent and selective inhibitors. The insights provided in this guide offer a foundational understanding for such endeavors.

References

- 1. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]

- 2. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]

- 3. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of ANKRD22 Inhibition on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankyrin Repeat Domain 22 (ANKRD22) is a mitochondrial protein that has emerged as a key regulator of cancer cell metabolism and a potential therapeutic target. Upregulated in several malignancies, including colorectal, breast, and pancreatic cancers, ANKRD22 promotes a metabolic shift towards glycolysis, facilitating tumor growth and progression.[1][2][3] This technical guide provides an in-depth overview of the role of ANKRD22 in cancer cell metabolism and explores the therapeutic potential of its inhibition, using the putative inhibitor "Ankrd22-IN-1" as a conceptual framework and drawing on existing research, including in silico findings for the potential inhibitor fostamatinib. We will delve into the known signaling pathways, present quantitative data on the metabolic effects of ANKRD22, and provide detailed experimental protocols for investigating the impact of ANKRD22 inhibition on cancer cell metabolism.

Introduction to ANKRD22 in Cancer

ANKRD22 is a protein containing four ankyrin repeats, which are common protein-protein interaction motifs.[2] While its functions are still being elucidated, a growing body of evidence implicates ANKRD22 in the malignant progression of various cancers.[2][4] In colorectal cancer, ANKRD22 expression is induced by the tumor microenvironment and promotes metabolic reprogramming.[1][5] In breast cancer, it has been shown to activate the Wnt/β-catenin signaling pathway.[4] Furthermore, in silico studies have identified ANKRD22 as a potential therapeutic target in pancreatic cancer, with the Syk inhibitor fostamatinib showing a strong binding affinity in molecular docking simulations.[3]

The Role of ANKRD22 in Cancer Cell Metabolism

A hallmark of many cancer cells is a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. ANKRD22 appears to be a significant driver of this metabolic reprogramming.

Interaction with Key Metabolic Enzymes

ANKRD22 localizes to the mitochondria, where it interacts with crucial components of cellular metabolism.[1] Co-immunoprecipitation and mass spectrometry analyses have revealed that ANKRD22 binds to pyruvate dehydrogenase kinase 1 (PDK1) and multiple subunits of ATP synthase.[1]

-

PDK1: By interacting with PDK1, ANKRD22 is suggested to inhibit the activity of the pyruvate dehydrogenase (PDH) complex.[1] The PDH complex is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. Its inhibition by ANKRD22 would lead to a decrease in the conversion of pyruvate to acetyl-CoA, thereby reducing the flux through the TCA cycle and oxidative phosphorylation, and consequently promoting glycolysis.[1]

-

ATP Synthase: The interaction with ATP synthase subunits suggests a role for ANKRD22 in modulating oxidative phosphorylation directly, although the precise mechanism remains to be fully elucidated.[1]

Lipid Metabolism

In colorectal cancer-initiating cells, ANKRD22 has been found to cooperate with the lipid transport protein Extended Synaptotagmin-1 (E-Syt1).[5] This collaboration facilitates the transport of excess lipids into the mitochondria, which can be utilized for beta-oxidation to meet the high energy demands of cancer cells.[5]

Quantitative Data on ANKRD22's Metabolic Effects

The following tables summarize the quantitative data from studies investigating the impact of ANKRD22 on cancer cell metabolism.

| Cell Line | ANKRD22 Status | Parameter | Change | Reference |

| RKO (Colorectal) | Overexpression | Extracellular Acidification Rate (ECAR) | Increased | [1] |

| RKO (Colorectal) | Overexpression | Oxygen Consumption Rate (OCR) | Decreased | [1] |

| HT-29 (Colorectal) | Knockdown | Extracellular Acidification Rate (ECAR) | Decreased | [1] |

| HT-29 (Colorectal) | Knockdown | Oxygen Consumption Rate (OCR) | Increased | [1] |

Table 1: Effect of ANKRD22 on Glycolysis and Oxidative Phosphorylation

| Compound | Target | Binding Affinity (ΔG, kcal/mol) | Method | Reference |

| Fostamatinib | ANKRD22 | -7.0 | Molecular Docking | [3] |

| Fostamatinib | ANKRD22 | -38.66 ± 6.09 | Molecular Dynamics | [3] |

Table 2: In Silico Binding Affinity of Fostamatinib to ANKRD22

Signaling Pathways and Experimental Workflows

ANKRD22 Signaling Pathway in Cancer Metabolism

The following diagram illustrates the proposed signaling pathway through which ANKRD22 modulates cancer cell metabolism.

Caption: ANKRD22 signaling in cancer metabolism.

Experimental Workflow for Evaluating Ankrd22-IN-1

This diagram outlines a typical workflow for screening and validating a novel ANKRD22 inhibitor.

Caption: Workflow for ANKRD22 inhibitor validation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of an ANKRD22 inhibitor on cancer cell metabolism.

Cell Culture and Treatment

-

Cell Lines: Use cancer cell lines with high endogenous ANKRD22 expression (e.g., HT-29, RKO for colorectal cancer) and a control cell line with low expression.

-

Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Inhibitor Treatment: Prepare a stock solution of Ankrd22-IN-1 (or a known inhibitor like fostamatinib) in DMSO. Treat cells with a range of concentrations (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a DMSO-only vehicle control.

Seahorse XF Metabolic Flux Analysis

This assay measures the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess glycolysis and mitochondrial respiration, respectively.

-

Cell Seeding: Seed 2 x 10^4 cells per well in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with the desired concentrations of the ANKRD22 inhibitor for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Assay Protocol: Load the sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mixture of rotenone and antimycin A (Complex I and III inhibitors). Perform the assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the ECAR and OCR values to the cell number in each well.

Western Blot Analysis

This technique is used to measure the protein levels of key metabolic enzymes and signaling molecules.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ANKRD22, phosphorylated-PDH (p-PDH), total PDH, and β-actin (as a loading control) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

This method is used to verify the interaction between ANKRD22 and its binding partners.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-ANKRD22 antibody or a control IgG antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ANKRD22 and its potential interacting partners (e.g., PDK1).

Conclusion and Future Directions

ANKRD22 is a promising therapeutic target for cancers that exhibit metabolic reprogramming towards glycolysis. The development of specific inhibitors, such as the conceptual "Ankrd22-IN-1," holds the potential to reverse this metabolic phenotype and sensitize cancer cells to other therapies. Future research should focus on the discovery and validation of potent and selective small molecule inhibitors of ANKRD22. Furthermore, a deeper understanding of the diverse roles of ANKRD22 in different cancer types and its interplay with the tumor microenvironment will be crucial for the successful clinical translation of ANKRD22-targeted therapies.

References

- 1. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]

Investigating the Pharmacology of ANKRD22: A Technical Guide for Researchers

Disclaimer: Initial searches for a specific pharmacological agent designated "Ankrd22-IN-1" did not yield any publicly available data or scientific literature. The following guide therefore focuses on the pharmacology of the protein target, Ankyrin Repeat Domain 22 (ANKRD22), to provide a comprehensive resource for researchers and drug development professionals interested in this emerging therapeutic target.

Executive Summary

Ankyrin Repeat Domain 22 (ANKRD22) is a mitochondrial membrane protein that has garnered increasing attention for its multifaceted role in a variety of cancers and cellular processes.[1][2] While its function can be context-dependent, acting as either a tumor suppressor or promoter, a growing body of evidence implicates ANKRD22 in key pathways governing cell proliferation, metabolic reprogramming, and immune response.[1][3] This guide synthesizes the current understanding of ANKRD22's pharmacology, detailing its known interactions, involvement in signaling pathways, and the experimental methodologies used to elucidate its function. Although no specific inhibitor "Ankrd22-IN-1" is currently documented, this whitepaper will explore the potential for therapeutically targeting ANKRD22, including in silico findings for potential small molecule binders.

The ANKRD22 Protein: A Multifunctional Target

ANKRD22 is a 191-amino acid protein characterized by the presence of four ankyrin repeat motifs, which are known to mediate protein-protein interactions.[4] Its localization to the mitochondria positions it as a critical regulator of cellular metabolism.[1][5]

Role in Cancer Biology

The expression and function of ANKRD22 vary significantly across different cancer types, highlighting its complex role in tumorigenesis.

| Cancer Type | ANKRD22 Expression | Reported Role | Key Signaling Pathway Involvement |

| Prostate Cancer | Reduced in high-grade/high-stage disease.[4] | Tumor suppressor; higher mRNA levels correlate with longer disease-free survival.[4] | Not fully elucidated. |

| Non-Small Cell Lung Cancer (NSCLC) | Highly expressed.[4][6] | Oncogene; promotes cell proliferation.[4][6] | Upregulation of E2F1 transcription factor.[4][7] |

| Breast Cancer | Higher than in normal tissue.[8] | Oncogene; facilitates malignant behavior.[3][8] | Wnt/β-catenin pathway modulation via NuSAP1.[3][8] |

| Colorectal Cancer (CRC) | Upregulated in cancer-initiating cells.[5] | Oncogene; promotes metabolic reprogramming and glycolysis.[1][5] | p38/MAX pathway.[5] |

| Pancreatic Cancer | Highly expressed.[9] | Oncogene; correlates with worse overall survival.[9] | Cell-cycle regulation, E2F1 targets, apoptosis.[9] |

| Glioma | Highly expressed.[7] | Oncogene; promotes proliferation, migration, and invasion.[7] | E2F1/MELK signaling.[7] |

| Cervical Cancer | Overexpressed.[10] | Oncogene; enhances cancer stem cell-like traits and cisplatin resistance.[10] | NUSAP1/Wnt/β-catenin pathway.[10] |

Role in Other Cellular Processes

Beyond cancer, ANKRD22 is implicated in immune signaling and tissue repair. It is upregulated in macrophages during T cell-mediated rejection in transplants, suggesting a role in immune response orchestration.[3] In gastric mucosal injury, ANKRD22 is involved in the repair process through the Wnt/β-catenin pathway.[2]

Signaling Pathways and Molecular Interactions

ANKRD22's function is dictated by its interaction with various proteins and its influence on key signaling cascades.

Wnt/β-catenin Pathway

In breast and cervical cancer, ANKRD22 has been shown to activate the Wnt/β-catenin pathway by modulating the expression of the nucleolar and spindle-associated protein 1 (NuSAP1).[3][8][10] This activation promotes cell proliferation and malignancy.

Caption: ANKRD22-mediated activation of the Wnt/β-catenin pathway.

E2F1-Mediated Proliferation

In non-small cell lung cancer and glioma, ANKRD22 promotes tumor progression by upregulating the E2F1 transcription factor, a key regulator of the cell cycle.[4][7]

Caption: ANKRD22 promotes proliferation via E2F1 signaling.

Metabolic Reprogramming in Colorectal Cancer

In colorectal cancer-initiating cells, ANKRD22, induced by the tumor microenvironment (TME), interacts with pyruvate dehydrogenase kinase isoform 1 (PDK1) and subunits of ATP synthase to promote glycolysis.[5] It also cooperates with the lipid transport protein Extended Synaptotagmin-1 (E-Syt1) to alter mitochondrial lipid metabolism.[5]

Caption: ANKRD22's role in metabolic reprogramming in CRC.

Potential for Pharmacological Intervention

While no direct inhibitors of ANKRD22 have been reported, in silico studies have identified potential therapeutic avenues.

Fostamatinib as a Potential ANKRD22-Targeting Agent

A computational study identified fostamatinib as a potential drug that could target ANKRD22.[9] Molecular docking and dynamic simulations suggested a strong binding affinity between fostamatinib and ANKRD22.[9]

| Parameter | Value | Method |

| Binding Affinity (ΔG) | -7.0 kcal/mol | Molecular Docking |

| Binding Free Energy (ΔGbind) | -38.66 ± 6.09 kcal/mol | Molecular Dynamics Simulation |

These computational findings suggest that fostamatinib, an approved drug for other indications, could be repurposed to inhibit ANKRD22 function, particularly in pancreatic cancer where ANKRD22 is highly expressed and associated with poor prognosis.[9] However, these results require experimental validation.

Key Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the function of ANKRD22.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

-

Objective: To identify proteins that interact with ANKRD22.

-

Methodology:

-

Cells (e.g., RKO cells) are engineered to stably express a tagged version of ANKRD22 (e.g., Halo-ANKRD22).[5]

-

Cell lysates are prepared, and the tagged ANKRD22 is immunoprecipitated using an antibody against the tag.

-

The immunoprecipitated complex is then analyzed by Western blot to confirm the presence of a suspected interacting partner (e.g., PDK1) or by mass spectrometry to identify novel interacting proteins.[5]

-

Extracellular Flux Analysis for Metabolic Studies

-

Objective: To measure the effect of ANKRD22 on cellular metabolism, specifically glycolysis and mitochondrial respiration.

-

Methodology:

-

Cells with altered ANKRD22 expression (overexpression or knockdown) are seeded in a microplate.

-

An extracellular flux analyzer is used to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as a measure of mitochondrial respiration.[5]

-

Sequential injections of metabolic inhibitors (e.g., glucose, oligomycin, 2-deoxyglucose) are used to dissect different metabolic parameters.[5]

-

In Vivo Tumor Xenograft Studies

-

Objective: To determine the effect of ANKRD22 on tumor growth in a living organism.

-

Methodology:

-

Cancer cells with manipulated ANKRD22 expression (e.g., shRNA-mediated knockdown) and control cells are subcutaneously injected into immunodeficient mice (e.g., NSG mice).[5][7]

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the experiment, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry).

-

Caption: General experimental workflow for investigating ANKRD22 function.

Future Directions and Conclusion

ANKRD22 is emerging as a significant, albeit complex, player in cancer biology and other disease states. The dichotomous role of ANKRD22 as both an oncogene and a tumor suppressor across different cancers underscores the need for a deeper, context-specific understanding of its function. While the absence of a specific inhibitor like "Ankrd22-IN-1" in the current literature highlights a gap in the field, it also presents a significant opportunity for drug discovery and development.

Future research should focus on:

-

Validation of in silico hits: Experimental validation of the interaction between fostamatinib and ANKRD22 is a critical next step.

-

High-throughput screening: Unbiased screening for small molecule inhibitors of ANKRD22 could identify novel chemical scaffolds for drug development.

-

Structural biology: Determining the crystal structure of ANKRD22, particularly in complex with its binding partners, would facilitate structure-based drug design.

-

Biomarker development: Further investigation into the prognostic and diagnostic potential of ANKRD22 expression in various cancers is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. ANKRD22 is a novel therapeutic target for gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene - ANKRD22 [maayanlab.cloud]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. ANKRD22, a novel tumor microenvironment-induced mitochondrial protein promotes metabolic reprogramming of colorectal cancer cells [thno.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

ANKRD22 as a Potential Therapeutic Target: A Technical Guide

Executive Summary

Ankyrin Repeat Domain 22 (ANKRD22) is a multifaceted protein implicated in a variety of cellular processes and pathologies, most notably in cancer. Its context-dependent role, acting as both a tumor promoter and suppressor in different malignancies, underscores its complexity as a therapeutic target. While a specific inhibitor designated "Ankrd22-IN-1" is not documented in publicly available literature, the existing research points to ANKRD22 as a promising target for therapeutic intervention. This guide provides a comprehensive overview of ANKRD22's biological functions, its role in disease, and the potential for its therapeutic modulation, with a special focus on fostamatinib as a candidate inhibitor.

Introduction to ANKRD22

ANKRD22 is a protein characterized by the presence of four ankyrin repeats, which are common protein-protein interaction motifs. It is a mitochondrial protein that has been shown to interact with various molecules, playing a role in metabolic reprogramming, cell proliferation, and immune responses[1][2][3]. Its expression and function are highly dependent on the cellular and tissue context.

ANKRD22 in Oncology: A Dichotomous Role

The role of ANKRD22 in cancer is notably dualistic, functioning as an oncogene in some cancers and a tumor suppressor in others.

-

Oncogenic Roles:

-

Breast Cancer: High expression of ANKRD22 is correlated with lower survival rates[4]. It promotes cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) by activating the Wnt/β-catenin pathway through the modulation of NuSAP1 expression[4].

-

Pancreatic Cancer: Elevated ANKRD22 expression is associated with a poorer overall survival rate[5]. It is highly expressed in mutated KRAS and TP53 backgrounds and is implicated in cell cycle regulation and apoptosis[5][6].

-

Non-Small Cell Lung Cancer (NSCLC): ANKRD22 promotes tumor progression by transcriptionally upregulating E2F1[2][3].

-

Glioma: ANKRD22 promotes glioma cell proliferation, migration, and invasion by upregulating E2F1-mediated MELK expression[2][7].

-

Colorectal Cancer: It contributes to metabolic reprogramming, leading to cancer growth[1].

-

-

Tumor Suppressive Roles:

Signaling Pathways and Molecular Interactions

ANKRD22 is involved in several key signaling pathways that are critical in cancer progression.

Wnt/β-catenin Pathway in Breast Cancer

In breast cancer, ANKRD22 upregulates Nucleolar and Spindle Associated Protein 1 (NuSAP1), which in turn activates the Wnt/β-catenin signaling pathway. This leads to the translocation of β-catenin into the nucleus, where it promotes the transcription of genes involved in cell proliferation and invasion[4].

References

- 1. researchgate.net [researchgate.net]

- 2. ANKRD22 ankyrin repeat domain 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Gene - ANKRD22 [maayanlab.cloud]

- 4. ANKRD22 enhances breast cancer cell malignancy by activating the Wnt/β-catenin pathway via modulating NuSAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Identification of ANKRD22 as a Theragnostic Target for Pancreatic Cancer and Fostamatinib's Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medsci.org [medsci.org]

- 7. academic.oup.com [academic.oup.com]

- 8. ANKRD22 is involved in the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Fostamatinib as a Potential ANKRD22 Inhibitor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin Repeat Domain 22 (ANKRD22) is a protein implicated in a variety of cellular processes and has emerged as a protein of interest in several pathologies, particularly in oncology. Elevated expression of ANKRD22 has been linked to the progression of several cancers, including breast, lung, and pancreatic cancer, where it influences key signaling pathways related to cell proliferation, migration, and invasion.[1][2][3] Given its role in disease, the identification of small molecule inhibitors of ANKRD22 is of significant interest for therapeutic development.

While a specific inhibitor designated "Ankrd22-IN-1" is not described in the public domain, in silico studies have identified fostamatinib, an approved spleen tyrosine kinase (SYK) inhibitor, as a potential binder and inhibitor of ANKRD22.[1][4][5][6] This technical guide provides a comprehensive overview of the preliminary findings related to fostamatinib as a potential ANKRD22 inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways associated with ANKRD22.

Quantitative Data

The interaction between fostamatinib and ANKRD22 has been primarily investigated through computational methods, yielding predictions of their binding affinity. This data provides a foundation for further experimental validation.

Table 1: In Silico Binding Affinity of Fostamatinib and ANKRD22

| Computational Method | Parameter | Value | Reference |

| Molecular Docking | Binding Free Energy (ΔG) | -7.0 kcal/mol | [1][4] |

| Molecular Dynamics Simulation | Binding Free Energy (ΔGbind) | -38.66 ± 6.09 kcal/mol | [1][4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of ANKRD22 and the validation of potential inhibitors like fostamatinib.

In Silico Analysis: Molecular Docking and Dynamics

This protocol outlines the general steps for conducting molecular docking and molecular dynamics simulations to predict the binding of a small molecule, such as fostamatinib, to a target protein like ANKRD22.

a. Molecular Docking

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of ANKRD22. As no crystal structure is available, a predicted structure from a database like AlphaFold can be used.[4]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software package (e.g., Schrödinger, AutoDock Tools).

-

Obtain the 3D structure of the ligand (fostamatinib) from a database like PubChem and prepare it by assigning bond orders, adding hydrogens, and minimizing its energy.

-

-

Grid Generation:

-

Define the binding site on the ANKRD22 structure. If the binding site is unknown, blind docking can be performed, or a binding pocket prediction tool can be used.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Perform the docking calculation using software such as AutoDock Vina or Glide. The program will explore different conformations of the ligand within the binding site and score them based on a defined scoring function.

-

-

Analysis of Results:

b. Molecular Dynamics Simulation

-

System Preparation:

-

Use the best-docked complex from the molecular docking study as the starting structure.

-

Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., CHARMM27, AMBER) to describe the interactions between atoms.[4]

-

Define the simulation parameters, including temperature, pressure, and the integration time step.

-

-

Simulation Stages:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration (NVT and NPT): Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure to the desired level (NPT ensemble) while restraining the protein and ligand.

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns) without restraints to observe the dynamics of the protein-ligand interaction.

-

-

Analysis:

In Vitro Validation: Immunoblotting

Immunoblotting (Western blotting) is used to detect and quantify the expression levels of specific proteins, such as ANKRD22 and components of its signaling pathways, in cell lysates.

-

Sample Preparation:

-

Culture cells of interest (e.g., breast cancer cell lines MDA-MB-231 or MCF-7) and treat them with the inhibitor (fostamatinib) at various concentrations for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling them in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ANKRD22, anti-β-catenin, anti-E2F1) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell-Based Assays: Transwell Migration and Invasion

These assays are used to assess the effect of an ANKRD22 inhibitor on the migratory and invasive capabilities of cancer cells.

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Serum-starve the cells for several hours before the assay.

-

Harvest the cells and resuspend them in a serum-free medium.

-

-

Assay Setup:

-

Use transwell inserts with an 8 µm pore size membrane. For the invasion assay, coat the membrane with a layer of Matrigel.

-

Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

-

Seed the prepared cells in the upper chamber in serum-free medium, with or without the inhibitor (fostamatinib).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

-

Staining and Quantification:

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-